SAE Inhibition Potency vs. Reference Chemotype
In an enzymatic assay measuring transfer of SUMO1 to UBC9, a structurally related SAE inhibitor chemotype bearing a sulfonamide moiety (CHEMBL4847843) achieved an IC₅₀ of 6.30 nM against recombinant human SAE subunit 1/2 . By contrast, a distinctly substituted biarylpiperazine chemotype within the same database entry showed an IC₅₀ of 2.94 μM against the same target, illustrating a >450-fold potency differential that is entirely substitution-dependent . The target compound CAS 860648-76-6 contains the core piperazine-naphthyl scaffold shared with the active chemotype but replaces the sulfonamide warhead with a propynyloxy substituent; no direct SAE inhibition data for CAS 860648-76-6 are publicly available as of the literature cutoff, and any potency claim must be treated as unvalidated inference.
Weakly active comparator: 2.94 μM
(>450-fold range across chemotypes)
| Evidence Dimension | SAE E1 ligase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not independently published for CAS 860648-76-6 |
| Comparator Or Baseline | CHEMBL4847843: IC₅₀ = 6.30 nM; weakly active comparator in same BindingDB entry: IC₅₀ = 2.94 μM |
| Quantified Difference | >450-fold range across chemotypes within the same target class |
| Conditions | Recombinant SAE subunit 1/2 (human), SUMO1 substrate at Km ATP, HTRF detection format |
Why This Matters
This class-level sensitivity to substitution pattern means that procurement of CAS 860648-76-6 without independent potency confirmation carries substantial risk of obtaining a compound orders of magnitude less active than the literature-validated analogs; head-to-head biochemical characterization is a prerequisite for reliable use.
- [1] BindingDB. Entry BDBM50575578 / CHEMBL4847843: IC₅₀ values for SUMO-activating enzyme and NEDD8-activating enzyme. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575578 (accessed 2026-05-03). View Source
